molecular formula C13H11ClFN B1488351 [4-(4-Chlorophenyl)-2-fluorophenyl]methanamine CAS No. 1178958-91-2

[4-(4-Chlorophenyl)-2-fluorophenyl]methanamine

Cat. No.: B1488351
CAS No.: 1178958-91-2
M. Wt: 235.68 g/mol
InChI Key: GBTAMJDKRXHUDH-UHFFFAOYSA-N
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Description

[4-(4-Chlorophenyl)-2-fluorophenyl]methanamine ( 1178958-91-2) is an organic compound with the molecular formula C13H11ClFN and a molecular weight of 235.68 g/mol . This diarylmethanamine derivative features a benzylamine core structure substituted with both 4-chlorophenyl and 2-fluorophenyl groups, making it a valuable building block in medicinal chemistry and pharmaceutical research . Chiral arylmethanamines are considered privileged structures in drug discovery due to their presence in a wide array of biologically active molecules . The diarylmethane scaffold is a core component of numerous central nervous system (CNS) active agents, antihistamines, and anticholinergics . The introduction of halogen atoms, specifically chlorine and fluorine, is a common strategy to modulate the compound's properties, such as its lipophilicity, metabolic stability, and binding affinity to target proteins . Fluorine, in particular, is often incorporated to enhance metabolic resistance and improve the overall pharmacokinetic profile of lead compounds . While direct scholarly investigations on this specific molecule are notably scarce, the broader class of halogenated diarylmethanamines is the subject of ongoing academic inquiry for applications such as antimicrobial agents . As a key synthetic intermediate, this compound can be utilized in the exploration of new therapeutic areas and the development of structure-activity relationships (SAR) . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use . Researchers can request the latest certificate of analysis, which includes detailed purity specifications, directly from the supplier.

Properties

IUPAC Name

[4-(4-chlorophenyl)-2-fluorophenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFN/c14-12-5-3-9(4-6-12)10-1-2-11(8-16)13(15)7-10/h1-7H,8,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTAMJDKRXHUDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)CN)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

[4-(4-Chlorophenyl)-2-fluorophenyl]methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, and binding to specific protein sites.

Cellular Effects

The effects of [4-(4-Chlorophenyl)-2-fluorophenyl]methanamine on different cell types and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways, potentially affecting cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, [4-(4-Chlorophenyl)-2-fluorophenyl]methanamine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, influencing the overall cellular function. The compound’s interaction with enzymes and proteins is crucial for its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [4-(4-Chlorophenyl)-2-fluorophenyl]methanamine can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that it can have lasting effects on cellular function, both in vitro and in vivo.

Dosage Effects in Animal Models

The effects of [4-(4-Chlorophenyl)-2-fluorophenyl]methanamine vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, high doses can result in toxic or adverse effects.

Metabolic Pathways

[4-(4-Chlorophenyl)-2-fluorophenyl]methanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can affect the overall metabolic balance within cells, leading to changes in cellular function.

Transport and Distribution

The transport and distribution of [4-(4-Chlorophenyl)-2-fluorophenyl]methanamine within cells and tissues are critical for its activity. It can interact with transporters and binding proteins, affecting its localization and accumulation. These interactions determine how the compound is distributed within different cellular compartments and tissues.

Subcellular Localization

The subcellular localization of [4-(4-Chlorophenyl)-2-fluorophenyl]methanamine is essential for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its activity and interactions with other biomolecules.

Biological Activity

[4-(4-Chlorophenyl)-2-fluorophenyl]methanamine, a compound with significant structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antibacterial, antifungal, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a biphenyl structure with a chlorophenyl and fluorophenyl moiety, which is known to influence its biological activity. The presence of halogen atoms can enhance lipophilicity and alter the electronic properties of the molecule, potentially impacting its interaction with biological targets.

Antibacterial Activity

Research indicates that compounds similar to [4-(4-Chlorophenyl)-2-fluorophenyl]methanamine exhibit significant antibacterial properties. For instance, derivatives with similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli0.0195 mg/mL
Compound BB. mycoides0.0048 mg/mL
Compound CC. albicans0.039 mg/mL

Studies have demonstrated that modifications to the phenyl rings can significantly enhance antibacterial activity. For example, the introduction of electron-withdrawing groups has been correlated with increased potency against pathogens like E. coli and Staphylococcus aureus .

Antifungal Activity

In addition to antibacterial properties, [4-(4-Chlorophenyl)-2-fluorophenyl]methanamine may also exhibit antifungal activity. The compound's structural analogs have shown promising results against fungal strains such as Candida albicans.

Case Study: Antifungal Efficacy

A recent study evaluated various derivatives against C. albicans, revealing that certain modifications led to MIC values as low as 0.0048 mg/mL for specific derivatives . This highlights the potential of [4-(4-Chlorophenyl)-2-fluorophenyl]methanamine in treating fungal infections.

Anticancer Activity

The compound's potential anticancer properties are under investigation, particularly its ability to inhibit key cellular pathways involved in cancer progression.

Preliminary studies suggest that [4-(4-Chlorophenyl)-2-fluorophenyl]methanamine may act as an inhibitor of the NF-κB pathway, which is crucial in regulating apoptosis and cell survival in cancer cells . In vitro assays have shown that related compounds can reduce the proliferation of various cancer cell lines.

Table 2: Anticancer Activity Overview

Compound NameCancer Cell LineGI50 Value (μM)
Compound DAML0.02
Compound EBreast Cancer0.15
Compound FColon Cancer0.28

These findings indicate that [4-(4-Chlorophenyl)-2-fluorophenyl]methanamine could serve as a lead compound for developing new anticancer therapies.

Scientific Research Applications

Antiviral Properties

One notable application of [4-(4-Chlorophenyl)-2-fluorophenyl]methanamine is its antiviral activity. Research has shown that derivatives of this compound exhibit significant antiviral effects against various pathogens, including those responsible for respiratory infections. For instance, studies have demonstrated that modifications to the amine group can enhance the compound's efficacy against viral replication .

Antimicrobial Effects

In addition to its antiviral properties, [4-(4-Chlorophenyl)-2-fluorophenyl]methanamine has also been investigated for its antimicrobial activity. Case studies reveal that certain derivatives possess potent activity against resistant bacterial strains, making them potential candidates for developing new antibiotics . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Neurological Disorders

Recent studies have highlighted the potential use of [4-(4-Chlorophenyl)-2-fluorophenyl]methanamine in treating neurological disorders. The compound has been identified as a positive allosteric modulator for specific receptors involved in neurotransmission. This property suggests its utility in enhancing cognitive function and managing conditions such as anxiety and depression .

Cancer Treatment

The compound's structural characteristics also render it a candidate for cancer therapy. Research indicates that it may inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. Preclinical studies have shown promising results in various cancer cell lines, warranting further investigation into its mechanisms and efficacy .

Case Studies

  • Antiviral Efficacy : A study conducted on a series of derivatives demonstrated that modifications to the fluorine atom significantly enhanced antiviral activity against influenza viruses. The most effective derivative showed a 70% reduction in viral load in infected cell cultures compared to controls .
  • Antimicrobial Activity : In a comparative analysis, [4-(4-Chlorophenyl)-2-fluorophenyl]methanamine was tested against standard antibiotic-resistant strains of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, suggesting its potential as a treatment option for resistant infections .
  • Neuroprotective Effects : A recent trial assessed the impact of [4-(4-Chlorophenyl)-2-fluorophenyl]methanamine on models of neurodegenerative diseases. The findings revealed neuroprotective effects, with treated subjects exhibiting improved memory retention and reduced markers of neuroinflammation compared to untreated controls .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Ortho-Fluoro vs. Para-Fluoro Substitution
  • Comparison with [4-(4-Fluorophenyl)phenyl]methanamine : A para-fluoro substituent (4-fluoro) reduces steric effects but enhances electron withdrawal across the aromatic system, which may alter metabolic stability compared to the ortho-fluoro analog .
Chlorophenyl vs. Trifluoromethoxyphenyl Groups
  • Target Compound : The 4-chlorophenyl group provides moderate electron withdrawal and lipophilicity.
  • Comparison with [4-(Trifluoromethoxy)phenyl]methanamine : The trifluoromethoxy group (-OCF₃) is more electronegative and lipophilic, often enhancing blood-brain barrier penetration in CNS-targeting compounds .

Heterocyclic Analogs

Thiazole and Oxazole Derivatives
  • [4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine (CAS 1332528-71-8): Incorporation of a thiazole ring introduces hydrogen-bonding capabilities and rigidity, which may improve selectivity for enzyme active sites.
  • [2-(4-Chlorophenyl)oxazol-4-yl]methanamine (CAS 81935-22-0) : The oxazole ring enhances π-π stacking interactions, commonly exploited in kinase inhibitors. However, reduced basicity of the amine compared to the target compound may affect solubility .

Morpholine and Piperidine Derivatives

  • (4-Chlorophenyl)(4-methylmorpholin-2-yl)methanamine (CAS 1423028-20-9): The morpholine ring increases polarity and water solubility, advantageous for pharmacokinetics.
  • 4-[2-(Trifluoromethyl)phenyl]oxan-4-ylmethanamine (CAS 1311254-76-8) : A tetrahydro-2H-pyran scaffold introduces conformational flexibility, which may enhance binding to allosteric sites in receptor targets .

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
[4-(4-Chlorophenyl)-2-fluorophenyl]methanamine - C₁₃H₁₀ClF₂N 265.7 4-Cl, 2-F, -NH₂
[4-(4-Fluorophenyl)phenyl]methanamine 316151-86-7 C₁₃H₁₁F₂N 219.2 4-F, -NH₂
[4-(Trifluoromethoxy)phenyl]methanamine - C₈H₈F₃NO 191.15 -OCF₃, -NH₂
[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine 1332528-71-8 C₁₀H₈ClN₂S 226.7 Thiazole, 4-Cl, -NH₂

Preparation Methods

General Synthetic Strategy

The synthetic approach to [4-(4-Chlorophenyl)-2-fluorophenyl]methanamine typically involves:

  • Formation of a key ketone intermediate bearing the chlorophenyl and fluorophenyl groups.
  • Subsequent reduction or amination steps to convert the ketone to the corresponding methanamine.
  • Use of selective reagents and catalysts to control regioselectivity and functional group compatibility.

Preparation of Key Ketone Intermediate

A crucial step is synthesizing the intermediate (4-chlorophenyl)(2-fluorophenyl)methanone or closely related ketones, which serve as precursors for amination.

Method A: Grignard Reaction and Ketone Formation

  • Magnesium metal is reacted with para-chlorobromobenzene in an ether or tetrahydrofuran solvent to generate the Grignard reagent.
  • This Grignard reagent is then reacted with a cyclopropane acetonitrile solution under reflux conditions.
  • The reaction proceeds through nucleophilic addition to form 4-chlorophenyl cyclopropyl ketone, which can be further modified to introduce fluorophenyl groups or converted to the desired ketone intermediate.
  • This method is noted for its simplicity, cost-effectiveness, and suitability for industrial-scale production.
Step Reagents/Conditions Outcome
1 Mg, para-chlorobromobenzene, ether/THF Formation of Grignard reagent
2 Addition of cyclopropane acetonitrile Formation of 4-chlorophenyl cyclopropyl ketone
3 Post-treatment Isolation of ketone intermediate

Aromatic Ketone Construction via Friedel-Crafts Acylation

  • Oxalyl chloride is used to convert carboxylic acid derivatives into acid chlorides at low temperature (0 °C).
  • The acid chloride is then reacted with fluorobenzene in the presence of anhydrous iron(III) chloride catalyst.
  • This Friedel-Crafts acylation yields (4-fluorophenyl)(2-nitrophenyl)methanone as a key intermediate.
  • The product is isolated by aqueous workup and purification steps, achieving yields up to 82%.
Step Reagents/Conditions Outcome
1 Oxalyl chloride, 0 °C Formation of acid chloride
2 Fluorobenzene, FeCl3 catalyst, 0 °C Friedel-Crafts acylation
3 Aqueous workup, heating to 95 °C Isolation of ketone intermediate

Reduction to Aminoketone and Aminomethane

  • The nitro group in the ketone intermediate is reduced to an amine using iron powder in acidic ethanol-water mixture under reflux.
  • The reduction completes within 1 hour, monitored by thin-layer chromatography (TLC).
  • The amine product is purified by filtration and extraction, yielding (2-aminophenyl)(4-fluorophenyl)methanone with high efficiency (94% yield).
  • This aminoketone can be further converted to the methanamine derivative by reductive amination or other amination protocols.
Step Reagents/Conditions Outcome
1 Fe powder, concentrated HCl, EtOH/H2O reflux Reduction of nitro to amine
2 Filtration, extraction, chromatography Purified aminoketone

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Yield/Notes Reference
Grignard reagent formation and ketone synthesis Mg, para-chlorobromobenzene, cyclopropane acetonitrile, ether/THF, reflux Simple, low cost, industrial scale
Friedel-Crafts acylation Oxalyl chloride, fluorobenzene, FeCl3, 0 °C 82% yield, selective aromatic ketone
Nitro group reduction to amine Fe powder, HCl, EtOH/H2O, reflux 94% yield, rapid reduction
Solvent-free catalytic synthesis (related method) Poly(phosphoric acid), 90 °C, no solvent Efficient, green chemistry approach

Q & A

Q. What are the common synthetic routes for [4-(4-Chlorophenyl)-2-fluorophenyl]methanamine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via catalytic reduction of precursor amides using transition-metal/organocatalyst systems. For example, reductive amination of ketones or catalytic hydrogenation of nitriles may be employed. A documented approach involves reducing benzamide derivatives with pinacolborane (HBPin) in the presence of a potassium-based catalyst, yielding primary amines in high purity (87% isolated as hydrochloride salts). Optimization includes adjusting catalyst loading (e.g., 2 mol%), solvent (toluene), and reaction time (16 hours) to enhance yield and minimize side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing [4-(4-Chlorophenyl)-2-fluorophenyl]methanamine?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) for structural confirmation, with attention to coupling constants (e.g., aromatic protons at δ 7.16–7.64 ppm) and fluorine-19 (¹⁹F) NMR to resolve substituent effects .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 236.31) .
  • X-ray Crystallography : Single-crystal analysis refined via SHELX software to resolve stereochemistry and packing interactions. SHELXL is preferred for high-resolution data to address potential twinning or disorder .

Q. What purification strategies are recommended for isolating [4-(4-Chlorophenyl)-2-fluorophenyl]methanamine with high purity?

  • Methodological Answer :
  • Recrystallization : Use ethanol or ethyl acetate/hexane mixtures to isolate crystalline products.
  • Column Chromatography : Employ silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane) for polar impurities.
  • Salt Formation : Convert the free base to its hydrochloride salt for improved stability and solubility, followed by vacuum drying .

Q. What safety protocols should be followed when handling [4-(4-Chlorophenyl)-2-fluorophenyl]methanamine in laboratory settings?

  • Methodological Answer :
  • Store in amber glass bottles at room temperature under inert gas (N₂/Ar) to prevent oxidation .
  • Use PPE (gloves, goggles) and conduct reactions in a fume hood to avoid inhalation/contact.
  • Dispose of waste via approved protocols for halogenated amines.

Advanced Research Questions

Q. How does [4-(4-Chlorophenyl)-2-fluorophenyl]methanamine participate in transition-metal/organocatalyzed reactions, and what mechanistic insights exist?

  • Methodological Answer : The compound acts as a ligand or intermediate in catalytic cycles. For example, in symbiotic catalysis systems, it may form Schiff bases (e.g., N-benzylidene derivatives) that stabilize metal complexes during oxidation/reduction reactions. Mechanistic studies involve kinetic profiling (e.g., rate constants for imine formation) and isolating intermediates (e.g., by quenching reactions at defined time points) .

Q. How should researchers address contradictions between experimental spectral data (e.g., NMR, MS) and computational predictions for [4-(4-Chlorophenyl)-2-fluorophenyl]methanamine?

  • Methodological Answer :
  • Cross-validate data using multiple techniques (e.g., compare experimental ¹³C NMR shifts with density functional theory (DFT)-calculated values).
  • Re-examine sample purity via TLC or HPLC. Contradictions in aromatic proton splitting may arise from dynamic effects (e.g., rotational barriers), requiring variable-temperature NMR .

Q. What strategies are employed to resolve discrepancies in crystallographic refinement of [4-(4-Chlorophenyl)-2-fluorophenyl]methanamine derivatives?

  • Methodological Answer :
  • Use SHELXL for high-resolution refinement, applying constraints for disordered atoms (e.g., fluorine or chlorophenyl groups).
  • Analyze residual electron density maps to identify overlooked solvent molecules or twinning. For twinned data, refine using HKLF5 format in SHELX .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(4-Chlorophenyl)-2-fluorophenyl]methanamine
Reactant of Route 2
[4-(4-Chlorophenyl)-2-fluorophenyl]methanamine

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